molecular formula C25H20F2N4O2 B2363375 N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251709-65-5

N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2363375
CAS RN: 1251709-65-5
M. Wt: 446.458
InChI Key: CXFOELSNQIJKCF-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20F2N4O2 and its molecular weight is 446.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with similar structures to N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide has shown significant synthetic and biological activities. For instance, studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives revealed their synthesis and structural characterisation, demonstrating cytotoxic effects on breast cancer cell lines. This suggests potential applications in developing anticancer agents (Kelly et al., 2007).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, sharing a core structural motif with the compound , have been explored for their cardiac electrophysiological activity. These studies provide insights into designing selective class III agents for arrhythmia treatment, demonstrating the compound's potential in cardiovascular research (Morgan et al., 1990).

Amination Reactions in Organic Chemistry

Research on amination reactions of aryl halides mediated by palladium/imidazolium salt systems sheds light on the synthetic versatility of compounds containing the imidazole group. This research is crucial for developing new methodologies in organic synthesis, particularly for compounds featuring imidazole and carboxamide functionalities (Grasa et al., 2001).

Luminescence Sensing

Compounds structurally related to N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide have been used in luminescence sensing. For example, research into lanthanide metal-organic frameworks for sensing benzaldehyde-based derivatives highlights the potential application in chemical sensing and environmental monitoring (Shi et al., 2015).

Nonpeptide Angiotensin II Receptor Antagonists

The development of nonpeptide angiotensin II receptor antagonists incorporating the imidazole ring indicates the significance of such compounds in designing new antihypertensive drugs. This research provides a foundation for exploring similar compounds for therapeutic applications (Carini et al., 1991).

Polymer Science

In polymer science, the synthesis and characterization of novel aromatic polyimides using similar chemical functionalities demonstrate applications in materials science, particularly for creating materials with specific thermal and mechanical properties (Butt et al., 2005).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2/c1-16-3-2-4-18(11-16)24(32)29-19-7-5-17(6-8-19)13-31-14-23(28-15-31)25(33)30-20-9-10-21(26)22(27)12-20/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFOELSNQIJKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

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